REACTION_CXSMILES
|
[BrH:1].N[C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10]CC)=[O:9])[N:7]=1.N([O-])=O.[Na+].[OH-].[Na+]>Br.O.CCO>[Br:1][C:3]1[S:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1 |f:0.1,2.3,4.5|
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Name
|
|
Quantity
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29.99 g
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Type
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reactant
|
Smiles
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Br.NC=1SC=C(N1)C(=O)OCC
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
|
Br
|
Name
|
CuBr
|
Quantity
|
28.23 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
Br
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
To a well stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The ice bath was removed
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Type
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TEMPERATURE
|
Details
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the suspension heated to 70° C. for 1 hr
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Duration
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1 h
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Type
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FILTRATION
|
Details
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The mixture was filtered hot
|
Type
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EXTRACTION
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Details
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then extracted with EtOAc (2×400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
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1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
then extracted with EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the remaining EtOH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1SC=C(N1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |